

# Onternabez (HU-308): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *onternabez*

Cat. No.: *B1259885*

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## Abstract

**Onternabez**, also known as HU-308, is a synthetic, bicyclic cannabinoid that has garnered significant attention within the scientific community for its potent and highly selective agonist activity at the cannabinoid receptor type 2 (CB2).[1][2] Developed in the late 1990s in the laboratory of Raphael Mechoulam at the Hebrew University of Jerusalem, its "HU" designation pays homage to this origin.[1] Unlike non-selective cannabinoids that activate both CB1 and CB2 receptors, **onternabez**'s remarkable selectivity for the CB2 receptor, which is primarily expressed in peripheral tissues and immune cells, makes it a valuable tool for dissecting the physiological roles of the CB2 receptor and a promising therapeutic candidate that avoids the psychoactive effects associated with CB1 receptor activation.[2][3] This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and experimental data related to **onternabez**, tailored for researchers, scientists, and drug development professionals.

## Discovery and History

The quest for selective cannabinoid receptor ligands led to the synthesis and characterization of **onternabez** (HU-308) in the late 1990s.[1] The pioneering work was conducted in the laboratory of renowned cannabis researcher Raphael Mechoulam. The synthesis of this pinene dimethoxy-DMH-CBD derivative was a significant step forward in the field, providing a potent

tool to explore the functions of the peripheral CB2 receptor without the confounding psychoactive effects mediated by the CB1 receptor.[1][2]

## Physicochemical Properties

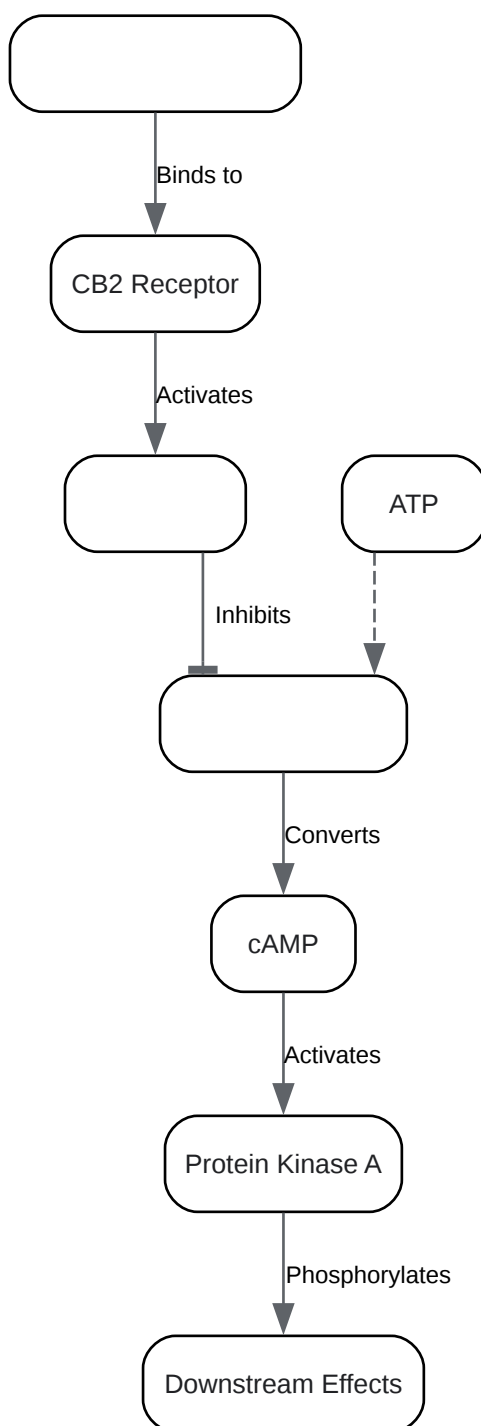
Property	Value	Reference
IUPAC Name	[(1S,2S,5S)-2-[2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl]-7,7-dimethyl-4-bicyclo[3.1.1]hept-3-enyl]methanol	[1]
Molecular Formula	C27H42O3	[4]
Molecular Weight	414.62 g/mol	[4]
CAS Number	256934-39-1	[1]
Appearance	Colorless oil	[4]
Melting Point	50°C	[4]
Optical Rotation	[ $\alpha$ ] <sub>D</sub> +127° (c = 2.87 mg/ml of CHCl <sub>3</sub> )	[4]

## Mechanism of Action and Signaling Pathways

**Onternabenz** acts as a potent and selective agonist for the CB2 receptor. Its binding to this G protein-coupled receptor (GPCR) initiates a cascade of intracellular signaling events.

### G Protein Coupling and Adenylyl Cyclase Inhibition

The primary and most well-characterized signaling pathway initiated by **onternabenz** is through the coupling of the CB2 receptor to inhibitory G proteins (Gi/o).[5][6] This activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4][7] This reduction in cAMP subsequently modulates the activity of downstream effectors such as protein kinase A (PKA).

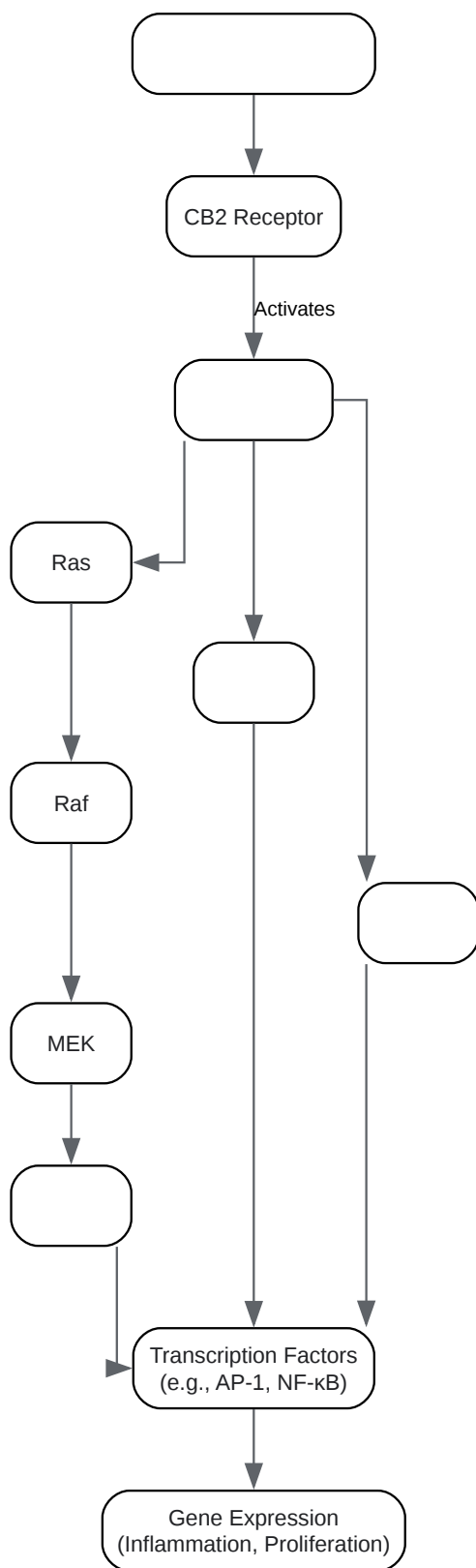


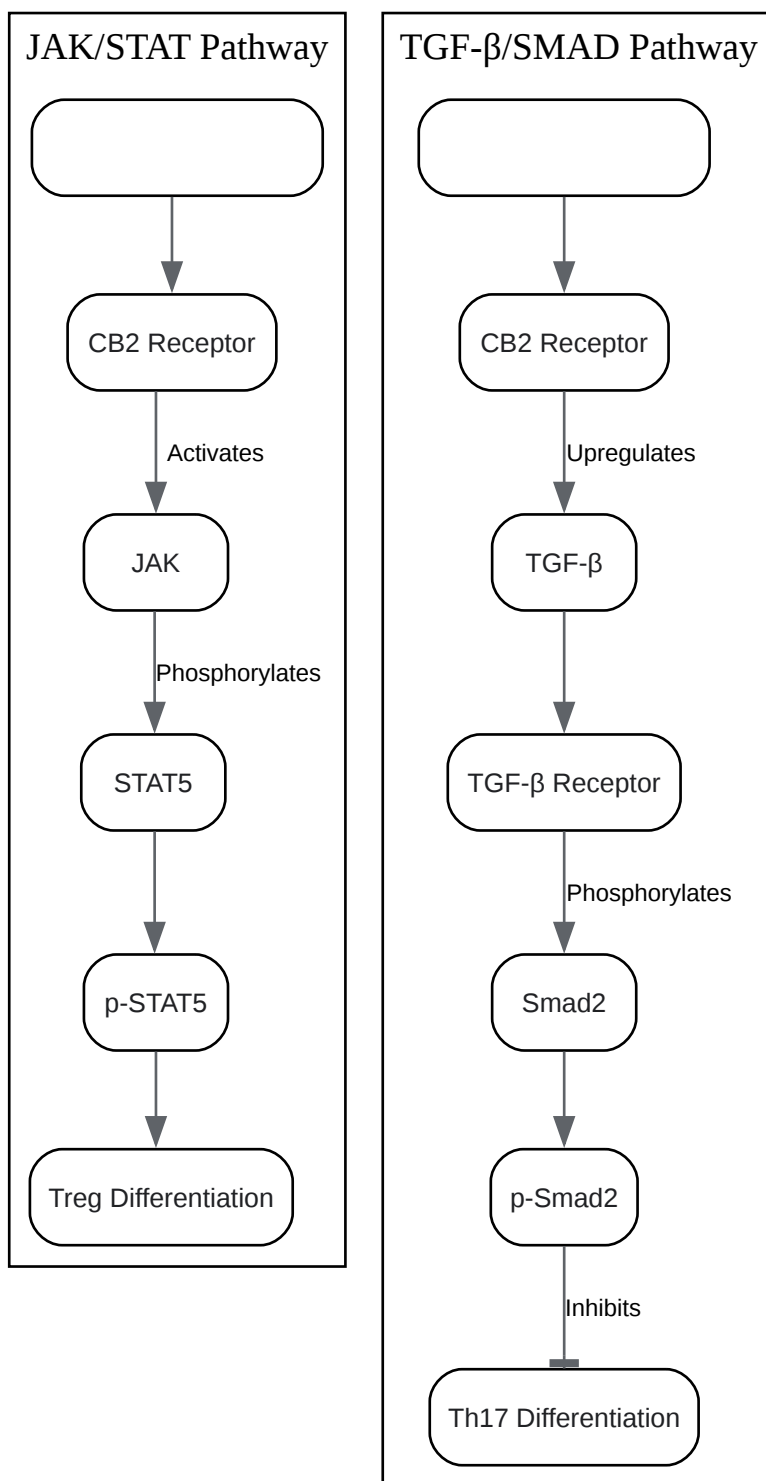
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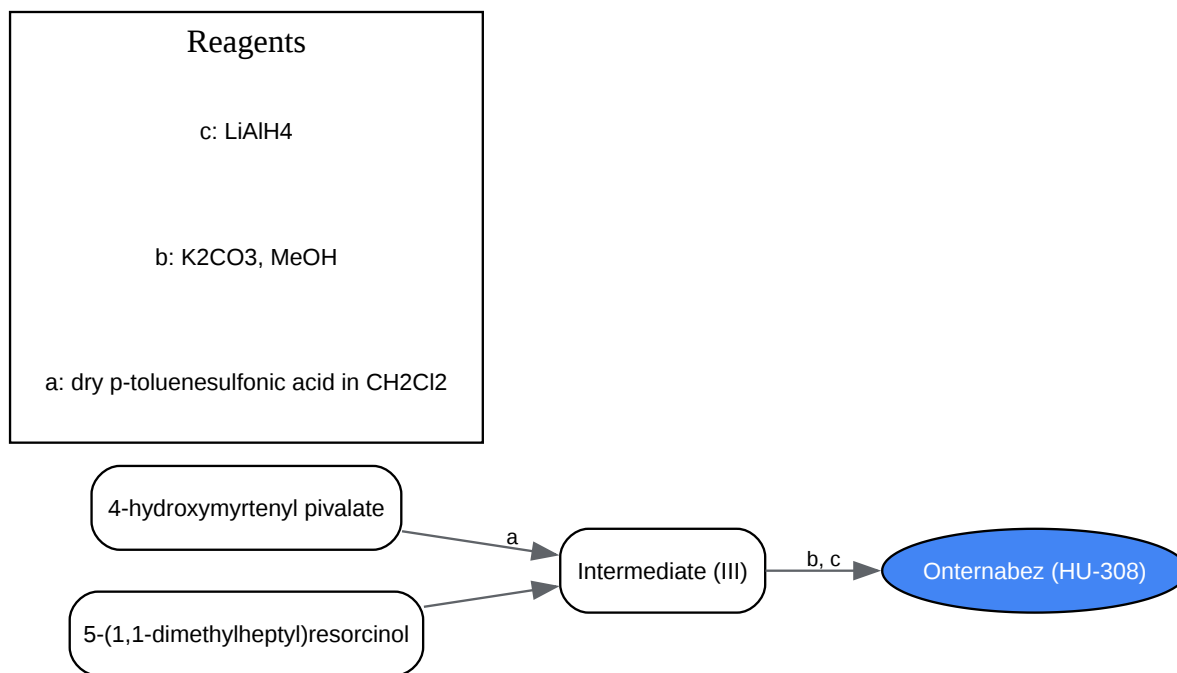
CB2 Receptor-Mediated Inhibition of Adenylyl Cyclase

## Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the CB2 receptor by **onternabez** also leads to the modulation of the MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[6][8][9] These pathways are crucial regulators of a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis, as well as inflammatory responses. The activation of these pathways can be cell-type specific and contribute to the diverse biological effects of **onternabez**.







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